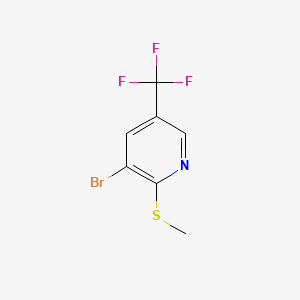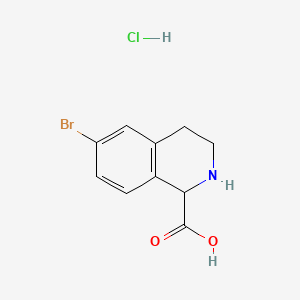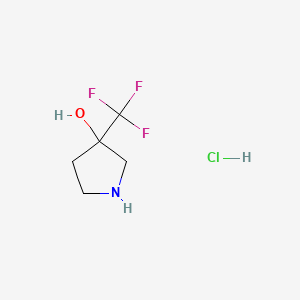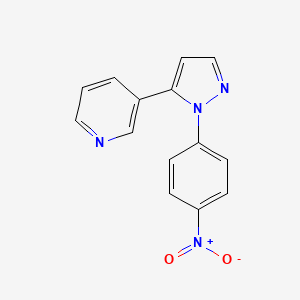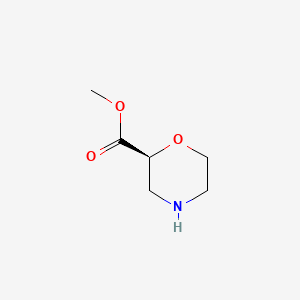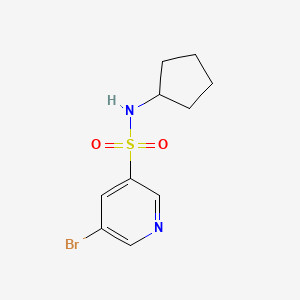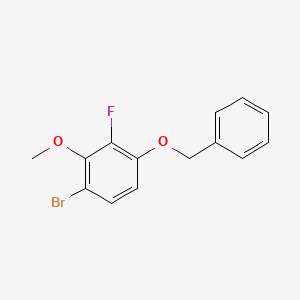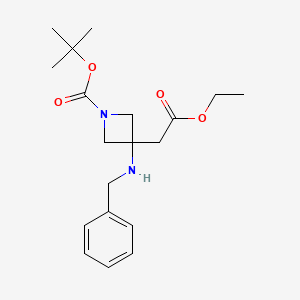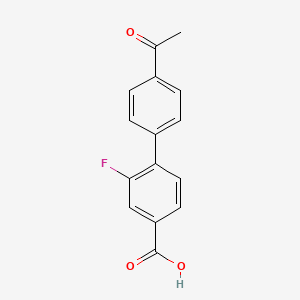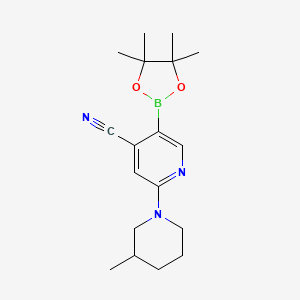![molecular formula C16H24N2O3S2 B567790 1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione CAS No. 1313712-22-9](/img/structure/B567790.png)
1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione is a chemical compound with the molecular formula C16H24N2O3S2. It is known for its unique structure, which includes a pyrimidine ring substituted with a dithiane moiety. This compound is typically a yellow solid and has a molecular weight of 356.51 g/mol .
Méthodes De Préparation
The synthesis of 1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione can be achieved through various synthetic routes. One common method involves the carboxylation of the corresponding ketone to form a carboxylic acid, followed by decarboxylation and cyclization to yield the target compound . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Analyse Des Réactions Chimiques
1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the dithiane moiety can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction .
Applications De Recherche Scientifique
1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The dithiane moiety plays a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can lead to the modulation of enzymatic activities and cellular processes .
Comparaison Avec Des Composés Similaires
1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione can be compared with other similar compounds, such as:
1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4-dione: This compound lacks the additional oxygen atom at the 6-position, which can affect its reactivity and stability.
1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,6-dione: Similar to the previous compound, but with different substitution patterns that influence its chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
1,3-dibutyl-5-(1,3-dithian-2-ylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S2/c1-3-5-8-17-13(19)12(15-22-10-7-11-23-15)14(20)18(16(17)21)9-6-4-2/h3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVJQFCPIBOQMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=C2SCCCS2)C(=O)N(C1=O)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
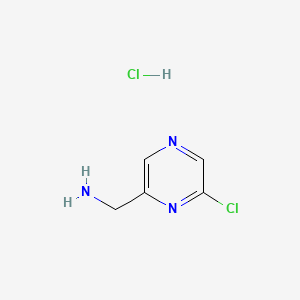
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567709.png)
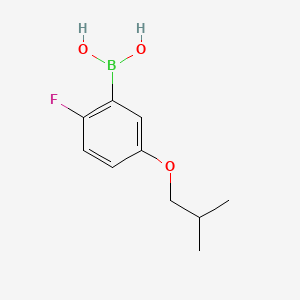
![5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B567712.png)
